4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide
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Overview
Description
4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide is a complex organic compound that features a triazine ring substituted with hydroxyethoxy groups and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. The process begins with the reaction of cyanuric chloride with 2-hydroxyethanol to introduce the hydroxyethoxy groups. This is followed by the substitution of the remaining chlorine atoms with benzenesulfonamide under controlled conditions, such as refluxing in a suitable solvent like 1,4-dioxane or 1,2-dichloroethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The triazine ring can be further modified by nucleophilic substitution reactions, where other nucleophiles replace the hydroxyethoxy groups.
Oxidation and reduction: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Condensation reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Common reagents for these reactions include strong nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can produce a range of oxidized or reduced derivatives.
Scientific Research Applications
4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for designing new compounds with desired properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and sulfonamide group can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: An active metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethoxy groups and a sulfonamide moiety allows for diverse interactions and applications, setting it apart from other triazine derivatives.
Properties
IUPAC Name |
4-[[4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6S/c14-25(21,22)10-3-1-9(2-4-10)15-11-16-12(23-7-5-19)18-13(17-11)24-8-6-20/h1-4,19-20H,5-8H2,(H2,14,21,22)(H,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFOXKOJZJINFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)OCCO)OCCO)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659721 |
Source
|
Record name | 4-{[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200603-32-2 |
Source
|
Record name | 4-{[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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